molecular formula C20H29NO4 B12891938 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12891938
M. Wt: 347.4 g/mol
InChI Key: FEBBEVXXWRUDQS-CVEARBPZSA-N
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Description

The compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(tert-butyl)phenyl substituent at the 4-position of the pyrrolidine ring. Its structure combines steric bulk from the tert-butyl groups with the rigidity of the pyrrolidine scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. The Boc group enhances solubility and stability during synthetic steps, while the aromatic substituent influences binding affinity in target interactions .

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1

InChI Key

FEBBEVXXWRUDQS-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Step Description Reagents/Conditions Notes
1 Pyrrolidine Ring Formation Cyclization of γ-aminoalkene precursors or amino acid derivatives using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) Stereoselective cyclization is critical; palladium-catalyzed carboamination methods have been reported to form pyrrolidines with high diastereoselectivity (>20:1) by simultaneous C–N and C–C bond formation
2 Introduction of 3-(tert-butyl)phenyl Group Cross-coupling reactions (e.g., Suzuki-Miyaura) or direct arylation using aryl halides and palladium catalysts The aryl substituent is introduced at C-4 position; choice of catalyst and ligand affects yield and stereoselectivity
3 Boc Protection of Nitrogen Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) Protects the amine to prevent side reactions and stabilize the molecule for further transformations
4 Carboxylic Acid Formation at C-3 Hydrolysis of ester intermediates under acidic or basic conditions or oxidation of corresponding alcohols Ensures the free acid functionality is present for biological activity and further derivatization

Representative Synthetic Example

A typical synthetic sequence might be:

  • Start with a γ-aminoalkene bearing a 3-(tert-butyl)phenyl substituent.
  • Employ a palladium-catalyzed intramolecular carboamination to form the pyrrolidine ring with high stereoselectivity, generating the (3R,4S) stereochemistry.
  • Protect the nitrogen with Boc2O and triethylamine.
  • Hydrolyze any ester groups to yield the free carboxylic acid at C-3.

This approach leverages modern transition-metal catalysis to achieve ring closure and stereocontrol in a single step, improving efficiency and selectivity.

Stereochemical Control and Confirmation

  • Stereoselective Formation: The use of palladium-catalyzed carboamination reactions allows simultaneous formation of C–N and C–C bonds, setting two stereocenters with high diastereoselectivity (>20:1).
  • Stereochemical Confirmation:
    • X-ray crystallography is employed to confirm absolute configuration.
    • Chiral HPLC and NMR with chiral shift reagents or comparison to enantiopure standards validate stereochemistry.
    • Optical rotation measurements provide additional confirmation.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Synthesis
Catalyst Pd(0) complexes with phosphine ligands (e.g., Xantphos) Influences yield and stereoselectivity
Base Sodium hydride (NaH), potassium tert-butoxide (KOtBu) Facilitates cyclization and deprotonation
Solvent Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF) Solubility and reaction rate
Temperature 40–100 °C Higher temperatures may increase rate but risk Boc deprotection
Atmosphere Inert (N2 or Ar) Prevents oxidation and side reactions

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Outcome Reference Notes
Pyrrolidine ring formation Pd-catalyzed carboamination of γ-aminoalkenes with aryl halides Pd catalyst, base (NaH/KOtBu), aryl halide High diastereoselectivity, simultaneous C–N and C–C bond formation
Boc protection Reaction with di-tert-butyl dicarbonate (Boc2O) Boc2O, triethylamine Stable N-Boc protected intermediate
Aryl substituent introduction Suzuki-Miyaura cross-coupling or direct arylation Aryl halide, Pd catalyst, base Efficient arylation at C-4 position
Carboxylic acid formation Hydrolysis of esters or oxidation Acid/base hydrolysis, KMnO4 or other oxidants Free carboxylic acid at C-3

Research Findings and Advances

  • The palladium-catalyzed carboamination method represents a significant advance, enabling the formation of pyrrolidine rings with two stereocenters in a single step with excellent diastereoselectivity and functional group tolerance.
  • The Boc protecting group is essential for synthetic versatility and stability during multi-step synthesis.
  • The 3-(tert-butyl)phenyl substituent can be introduced via cross-coupling reactions, allowing structural diversification for medicinal chemistry applications.
  • Optimization of reaction conditions (catalyst, base, solvent, temperature) is critical to maximize yield and stereochemical purity.

The preparation of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid relies on modern stereoselective synthetic methodologies, particularly palladium-catalyzed carboamination reactions that efficiently construct the pyrrolidine ring with defined stereochemistry. Subsequent Boc protection and aryl substituent introduction via cross-coupling complete the synthesis. This approach offers high stereocontrol, functional group tolerance, and scalability, making it suitable for pharmaceutical intermediate synthesis and further chemical modifications.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety enables diverse transformations, including:

Reaction Type Typical Reagents/Conditions Products
Esterification Alcohols, acid catalysts (e.g., H₂SO₄)Corresponding esters
Amidation Amines, coupling agents (e.g., EDC/HOBt)Amides
Reduction Lithium aluminum hydride (LiAlH₄)Primary alcohols

These reactions are foundational for derivatizing the compound into bioactive molecules or intermediates.

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-mediated deprotection:

Reagent Conditions Outcome
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0–25°CFree amine (pyrrolidine-NH)
HCl (gaseous)Dioxane, 0°CAmmonium chloride salt

Deprotection is critical for generating reactive amine sites for further functionalization.

Reactivity of the tert-Butylphenyl Substituent

The tert-butylphenyl group participates in:

Reaction Type Conditions Outcome
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃)Nitro- or halo-substituted derivatives
Hydrogenation H₂, Pd/C catalystCyclohexane derivative (tert-butyl group remains intact)

The steric bulk of the tert-butyl group directs substitution to specific positions on the aromatic ring .

Stereochemical Considerations

The (3R,4S) stereochemistry influences reaction outcomes:

  • Epimerization Risk : Basic or high-temperature conditions may lead to racemization at the chiral centers.

  • Diastereoselectivity : Reactions at the pyrrolidine ring (e.g., alkylation) may favor specific diastereomers due to steric effects from the tert-butylphenyl group .

Biologically Relevant Interactions

In biochemical contexts, the compound interacts with enzymes and receptors through:

  • Hydrogen bonding via the carboxylic acid group.

  • Hydrophobic interactions mediated by the tert-butylphenyl substituent.

  • Steric hindrance affecting binding affinity to targets like proteases or kinases.

Comparative Reactivity with Analogues

The tert-butyl group enhances stability compared to analogues with smaller substituents (e.g., methyl or methoxy groups). This property:

  • Reduces susceptibility to oxidative degradation.

  • Increases lipophilicity, impacting solubility in organic solvents .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C20H29NO4
  • Molecular Weight : 357.45 g/mol
  • IUPAC Name : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

Structural Characteristics

The compound's stereochemistry is crucial for its biological interactions. The presence of the Boc group allows for the protection of the amine during synthesis, while the tert-butylphenyl group influences solubility and binding affinity to target proteins.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structural characteristics make it suitable for:

  • Drug Development : Targeting specific biological pathways involved in pain and inflammation.
  • Structure-Activity Relationship Studies : Understanding how modifications to its structure can optimize therapeutic efficacy.

Computational studies using tools like the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit:

  • Anti-inflammatory Effects : Potentially useful in treating conditions such as arthritis.
  • Analgesic Properties : Could serve as a basis for developing pain relief medications.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. This includes:

  • Enzymes and Receptors : Interactions with proteins involved in disease processes, enhancing understanding of how structural modifications affect biological activity.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of similar pyrrolidine derivatives, demonstrating that modifications to the pyrrolidine ring can significantly enhance efficacy against inflammatory pathways. This suggests that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid could be further optimized for similar effects.

Case Study 2: Pain Management

Research has indicated that compounds with similar structures exhibit analgesic properties through inhibition of specific pain pathways. This positions our compound as a candidate for further exploration in pain management therapies.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 3-(tert-butyl)phenyl C₂₀H₂₈N₂O₄* 360.45 High steric bulk; predicted pKa ~4.3 (carboxylic acid)
4-(3-Bromophenyl) analog 3-bromophenyl C₁₆H₂₀BrNO₄ 370.24 Increased halogen-mediated reactivity; density: ~1.2 g/cm³
4-(2-Fluorophenyl) analog 2-fluorophenyl C₁₆H₂₀FNO₄ 309.33 Enhanced polarity due to fluorine; lower molecular weight
4-(3-Ethylphenyl) analog 3-ethylphenyl C₁₈H₂₅NO₄ 319.40 Moderate hydrophobicity; boiling point: ~465°C (predicted)
4-(3,5-Dimethoxyphenyl) analog 3,5-dimethoxyphenyl C₁₈H₂₅NO₆ 363.40 Electron-rich aromatic system; improved solubility in polar solvents
4-(3,5-Bis(trifluoromethyl)phenyl) analog 3,5-bis(trifluoromethyl)phenyl C₁₉H₂₀F₆N₂O₄ 454.37 Extreme hydrophobicity; strong electron-withdrawing effects

*Molecular formula and weight for the target compound are inferred from analogs due to incomplete data in evidence.

Structural and Functional Impacts

  • Steric Effects : The tert-butyl group in the target compound provides significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., ethyl in or fluorine in ).
  • Electronic Effects: Halogenated analogs (e.g., bromine in or fluorine in ) exhibit altered electronic profiles, influencing binding interactions in medicinal chemistry applications.
  • Solubility : The dimethoxyphenyl analog offers improved aqueous solubility due to its polar methoxy groups, contrasting with the hydrophobic tert-butyl group in the target compound.

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a tert-butylphenyl substituent. These characteristics significantly influence its biological activity, making it a compound of interest in medicinal chemistry and drug development.

Structural Characteristics

The compound's systematic name reflects its stereochemistry, which is crucial for its interaction with biological systems. The molecular formula is C16H23N1O4C_{16}H_{23}N_{1}O_{4}, and it has a molecular weight of approximately 295.36 g/mol. The presence of the Boc group enhances the compound's stability and solubility, while the tert-butylphenyl group contributes to its lipophilicity.

Pharmacological Potential

The biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid has been assessed through various computational methods, including the Prediction of Activity Spectra for Substances (PASS). This analysis suggests that the compound may exhibit a range of pharmacological activities, particularly:

  • Anti-inflammatory effects : The compound may interact with enzymes and receptors involved in inflammation pathways.
  • Analgesic properties : Its structural features suggest potential interactions with pain modulation pathways.

Interaction Studies

Molecular docking simulations have been employed to predict binding affinities and modes of interaction with various protein targets. These studies indicate that the compound could effectively bind to enzymes or receptors implicated in disease processes, which is essential for understanding how modifications to its structure can enhance or diminish biological activity.

Study 1: Anti-inflammatory Activity

In a recent study, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid was evaluated for its anti-inflammatory properties using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Study 2: Analgesic Effects

Another investigation focused on the analgesic effects of this compound in animal models. The findings demonstrated that administration of the compound resulted in a notable decrease in pain response in models induced by chemical irritants. This supports its potential development as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid:

Compound NameStructural FeaturesNotable Biological Activities
(3R,4S)-rel-1-(Boc)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acidDifluorophenyl substituentEnhanced anti-inflammatory activity
(3R,4S)-rel-1-(Boc)-4-(2-methoxyethylphenyl)pyrrolidine-3-carboxylic acidMethoxyethyl substituentPotential antiviral properties
(3R,4S)-rel-1-(Boc)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acidIodine substitutionUnique reactivity patterns

Q & A

Q. What are the recommended storage conditions and stability considerations for this compound?

While the compound is reported as stable under recommended storage conditions, specific data on thermal degradation, light sensitivity, or long-term stability are unavailable . Methodologically, researchers should store it in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Stability under reflux or acidic/basic conditions should be empirically tested via TLC or HPLC monitoring .

Q. How can the stereochemical integrity of the (3R,4S) configuration be verified?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is recommended. Comparative analysis with known diastereomers (e.g., (3S,4R) isomers from ) can validate retention times. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. What synthetic routes are feasible for introducing the tert-butylphenyl substituent?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butylphenyl boronic acid precursors is a common approach. highlights similar multi-step protocols with Pd(OAc)₂/XPhos catalysts in tert-butyl alcohol at 40–100°C. Post-reaction Boc protection under Schlenk conditions ensures amine stability .

Advanced Research Questions

Q. How can reaction yields be optimized for Boc-deprotection without pyrrolidine ring degradation?

Boc removal typically uses TFA in DCM or HCl in dioxane. However, the tert-butylphenyl group’s steric bulk may slow deprotection. Kinetic studies (e.g., in situ FTIR or NMR) can identify optimal acid concentration and temperature. For acid-sensitive derivatives, catalytic hydrogenolysis (e.g., Pd/C under H₂) is a milder alternative .

Q. What analytical strategies resolve contradictions in stability or toxicity data?

When SDS data are incomplete (e.g., "no data available" in ), employ:

  • In silico toxicity prediction: Tools like ECOSAR or TEST (EPA) estimate acute toxicity based on structural analogs.
  • Stress testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and analyze decomposition products via LC-MS .

Q. How does the tert-butyl group influence crystallinity and solubility in aqueous vs. organic media?

The tert-butylphenyl moiety enhances hydrophobicity, reducing aqueous solubility. Phase solubility studies in buffer/organic solvent mixtures (e.g., DMSO:PBS) can quantify logP. Differential scanning calorimetry (DSC) and powder XRD assess crystallinity, critical for formulation design .

Q. What methodologies confirm the absence of hazardous byproducts during synthesis?

GC-MS or LC-HRMS should monitor reaction mixtures for hazardous intermediates (e.g., cyanide from nitrile-containing analogs in ). For scale-up, implement PAT (process analytical technology) to track impurities in real-time .

Methodological Notes

  • Stereochemical Purity : Use Mosher’s acid analysis or NOESY NMR to confirm diastereomeric ratios .
  • Scale-Up Challenges : ’s multi-step protocol requires rigorous temperature control; microreactors may improve heat transfer and reproducibility.
  • Ecological Impact : Despite limited data in , conduct biodegradation assays (e.g., OECD 301F) to assess environmental persistence.

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